molecular formula C11H10FNO B8528536 1-(7-Fluoroquinolin-6-yl)ethanol

1-(7-Fluoroquinolin-6-yl)ethanol

Cat. No.: B8528536
M. Wt: 191.20 g/mol
InChI Key: KFDSVEOGJQGKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Fluoroquinolin-6-yl)ethanol is a fluorinated quinoline derivative featuring an ethanol functional group at position 6 of the quinoline core. The fluorine atom at position 7 introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological activity. This compound is of interest in medicinal chemistry and materials science due to the combined properties of the quinoline scaffold and fluorinated substituents.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

1-(7-fluoroquinolin-6-yl)ethanol

InChI

InChI=1S/C11H10FNO/c1-7(14)9-5-8-3-2-4-13-11(8)6-10(9)12/h2-7,14H,1H3

InChI Key

KFDSVEOGJQGKCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1)C=CC=N2)F)O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations: Ethanol vs. Acetic Acid

A closely related compound is 2-(7-Fluoroquinolin-6-yl)acetic acid (CAS: 1022091-54-8), which replaces the ethanol group with a carboxylic acid moiety. Key differences include:

Property 1-(7-Fluoroquinolin-6-yl)ethanol 2-(7-Fluoroquinolin-6-yl)acetic acid
Molecular Weight Not explicitly reported 205.19 g/mol
Functional Group Hydroxyl (-OH) Carboxylic acid (-COOH)
Purity Not reported 95.0%
Reactivity Likely less acidic Higher acidity due to -COOH group

Fluorinated Ethanol Derivatives

Several perfluorinated ethanol analogs, such as [27607-42-7] Ethanol, 2-[(heptadecafluorodecyl)amino]-, exhibit extended fluorinated chains. These compounds differ significantly in hydrophobicity and thermal stability due to their perfluorinated alkyl groups. For example:

  • Fluorine Content: The heptadecafluorodecyl chain in [27607-42-7] introduces extreme hydrophobicity, whereas 1-(7-Fluoroquinolin-6-yl)ethanol has a single fluorine atom, balancing lipophilicity and solubility .
  • Applications: Perfluorinated ethanol derivatives are often used in surfactants or coatings, while quinoline-based ethanols may target pharmaceutical applications due to the bioactive quinoline core .

Isoquinoline Derivatives

Compounds like 1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol (CAS: 64069-53-0) share the isoquinoline backbone but feature hydroxyl and methoxy substituents. Key distinctions include:

  • Substituent Effects: The methoxy group in 64069-53-0 enhances electron-donating properties, contrasting with the electron-withdrawing fluorine in 1-(7-Fluoroquinolin-6-yl)ethanol.
  • Solubility: Hydroxyl and methoxy groups improve aqueous solubility compared to the fluoroethanol derivative, which may exhibit moderate polarity .

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